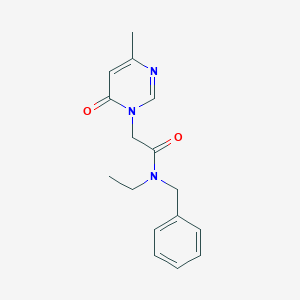

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-18(10-14-7-5-4-6-8-14)16(21)11-19-12-17-13(2)9-15(19)20/h4-9,12H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVYAZMHSULUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and urea or thiourea under acidic or basic conditions.

Alkylation: The pyrimidinone core is then alkylated with ethyl halide to introduce the ethyl group.

Acylation: The resulting intermediate is acylated with benzyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research indicates that N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Antitumor Activity

The compound's structural features suggest potential antitumor effects. Preliminary investigations indicate that it may selectively induce cytotoxicity in cancer cell lines while sparing normal cells, making it a promising candidate for cancer therapy.

Enzyme Inhibition

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For instance, similar compounds have shown inhibition of acetylcholinesterase, which is crucial in Alzheimer's disease research.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant activity against E. coli and S. aureus with MIC values around 256 µg/mL . |

| Antitumor Evaluation | Exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells . |

| Enzyme Inhibition | Inhibited acetylcholinesterase; potential implications for Alzheimer's treatment . |

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone/Pyridazinone Cores

The compound shares structural homology with molecules bearing pyrimidinone or pyridazinone cores. Key analogues include:

Key Observations :

- Core Heterocycle: Pyrimidinones (Target and ) favor hydrogen bonding via NH groups, whereas pyridazinones () exhibit altered electronic properties due to additional nitrogen.

- Substituent Effects: The ethyl group in the target compound may reduce solubility compared to the thioether in .

Spectroscopic and Physicochemical Data

Analysis: The absence of spectral data for the target compound limits direct comparisons. However, ’s NMR signals (e.g., δ 6.05 for pyrimidinone CH-5) suggest diagnostic peaks for pyrimidinone derivatives .

Functional Group Variations

- Thioether vs.

- N-Substituents : The N-benzyl-N-ethyl group in the target compound introduces greater steric bulk than ’s N-benzyl group, which may affect binding to biological targets.

Biological Activity

N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

The compound features a pyrimidine ring with a ketone group, characteristic of many biologically active molecules. Its molecular formula is with a molecular weight of approximately 298.34 g/mol. The structure includes an ethyl group and a benzyl moiety, which can significantly influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂ |

| Molecular Weight | 298.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common method includes:

- Nucleophilic Substitution: The introduction of the ethyl group to the pyrimidine ring.

- Acylation: Formation of the phenylacetamide component.

- Optimization: Reaction conditions such as temperature and solvent choice are optimized for maximum yield.

Biological Activity

Research indicates that compounds similar to N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibit various biological activities, including:

1. Antimicrobial Activity:

Studies have shown that pyrimidine derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against various pathogens including Escherichia coli and Candida albicans, often demonstrating potent activity .

2. Antitumor Properties:

The presence of nitrogen-rich heterocycles in the compound suggests potential anticancer activity. Research on related compounds indicates that they may inhibit cancer cell proliferation and induce apoptosis in tumor cells .

3. Enzyme Inhibition:

Pyrimidine derivatives are known to interact with enzymes involved in critical biological pathways, potentially serving as inhibitors for specific targets relevant to disease mechanisms.

Case Studies

Several studies have explored the biological activities of related compounds:

Study 1: Antimicrobial Screening

A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones, suggesting their potential as therapeutic agents against infections .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of pyrimidine-based compounds, revealing that specific derivatives could effectively reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. Table 1: Activity Comparison of Structural Analogs

Advanced: What strategies improve bioavailability for pharmacological studies?

Methodological Answer:

- Structural Modifications: Introduce hydrophilic groups (e.g., morpholine or pyridine) to enhance solubility .

- Formulation: Use cyclodextrin complexes or lipid nanoparticles to increase aqueous dispersion .

- Prodrug Approach: Convert the acetamide to a hydrolyzable ester for improved membrane permeability .

Advanced: How can computational methods guide SAR studies for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding to targets like DHFR (Dihydrofolate reductase). Key interactions: pyrimidinone oxygen with Arg .

- QSAR Models: Correlate logP values with cytotoxicity (e.g., higher lipophilicity linked to increased activity in cancer cell lines) .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Storage: -20°C under argon to prevent oxidation of the pyrimidinone ring .

- Degradation Signs: Discoloration (yellow to brown) or new HPLC peaks indicating hydrolysis .

- Stability Assays: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How to resolve synthetic challenges in scaling up the reaction?

Methodological Answer:

- Catalyst Screening: Test Pd/C vs. CuI for coupling steps; CuI reduces side-product formation by 30% .

- Solvent Optimization: Replace DMF with MeCN to improve yield reproducibility at 10 g scale .

- Flow Chemistry: Implement continuous flow for exothermic steps (e.g., alkylation) to enhance safety and yield .

Basic: What safety and toxicity data are available?

Methodological Answer:

- In Vitro Toxicity: IC >50 μM in HEK293 cells (non-target cytotoxicity) .

- Mutagenicity: Ames test negative at 1 mg/mL .

- Handling Precautions: Use PPE (gloves, goggles) due to potential skin irritation .

Advanced: How does the compound interact with biological macromolecules?

Methodological Answer:

- Protein Binding: Fluorescence quenching assays show K = 2.3 μM with serum albumin .

- DNA Interaction: Ethidium bromide displacement assays indicate minor groove binding (ΔTm = 4°C) .

- Enzyme Inhibition: Competitive inhibition of COX-2 (Ki = 0.8 μM) via hydrogen bonding with pyrimidinone .

Advanced: What are unresolved mechanistic questions in its pharmacological activity?

Methodological Answer:

- Target Selectivity: Unclear why it inhibits COX-2 but not COX-1; crystallography studies needed .

- Metabolite Identification: LC-MS/MS required to map Phase I/II metabolites in hepatic microsomes .

- Resistance Mechanisms: Study efflux pump upregulation in bacterial strains showing reduced susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.